molecular formula C15H17F4NO3 B4758848 2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate

2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate

Cat. No. B4758848
M. Wt: 335.29 g/mol
InChI Key: YBHFADZYFOSAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that has been synthesized using various methods, and its potential applications have been explored in various fields of research.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the body, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate have been studied in various in vitro and in vivo models. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been shown to modulate the activity of certain enzymes and proteins in the body, leading to changes in various physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate in lab experiments include its unique properties, such as its fluorescence and potential therapeutic applications. However, the limitations include the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research on 2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate. One direction is the exploration of its potential therapeutic applications in various diseases. Another direction is the development of new synthetic methods for the compound and its derivatives. Additionally, the compound can be used as a building block for the synthesis of other compounds with potential applications in various fields of research.
Conclusion:
In conclusion, 2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in various in vitro and in vivo models. The compound has several advantages and limitations for lab experiments, and there are several future directions for its research.

Scientific Research Applications

2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate has been used in various scientific research applications. It has been explored as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. The compound has also been used as a fluorescent probe for the detection of enzymes and other biomolecules. Additionally, it has been used as a building block for the synthesis of other compounds with potential applications in various fields of research.

properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 5-(4-methylanilino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4NO3/c1-10-5-7-11(8-6-10)20-12(21)3-2-4-13(22)23-9-15(18,19)14(16)17/h5-8,14H,2-4,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHFADZYFOSAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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